molecular formula C10H6ClNO2S B418089 2-Chloro-6-thien-2-ylnicotinic acid CAS No. 462066-76-8

2-Chloro-6-thien-2-ylnicotinic acid

Cat. No.: B418089
CAS No.: 462066-76-8
M. Wt: 239.68g/mol
InChI Key: AVAOMYBVOCRWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-thien-2-ylnicotinic acid typically involves the chlorination of 6-thien-2-ylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

6-thien-2-ylnicotinic acid+SOCl22-Chloro-6-thien-2-ylnicotinic acid+SO2+HCl\text{6-thien-2-ylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-thien-2-ylnicotinic acid+SOCl2​→2-Chloro-6-thien-2-ylnicotinic acid+SO2​+HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-thien-2-ylnicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thienyl group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). These reactions typically require a base (e.g., sodium hydroxide) and are carried out in polar solvents (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted nicotinic acid derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-6-thien-2-ylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Properties

IUPAC Name

2-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAOMYBVOCRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.